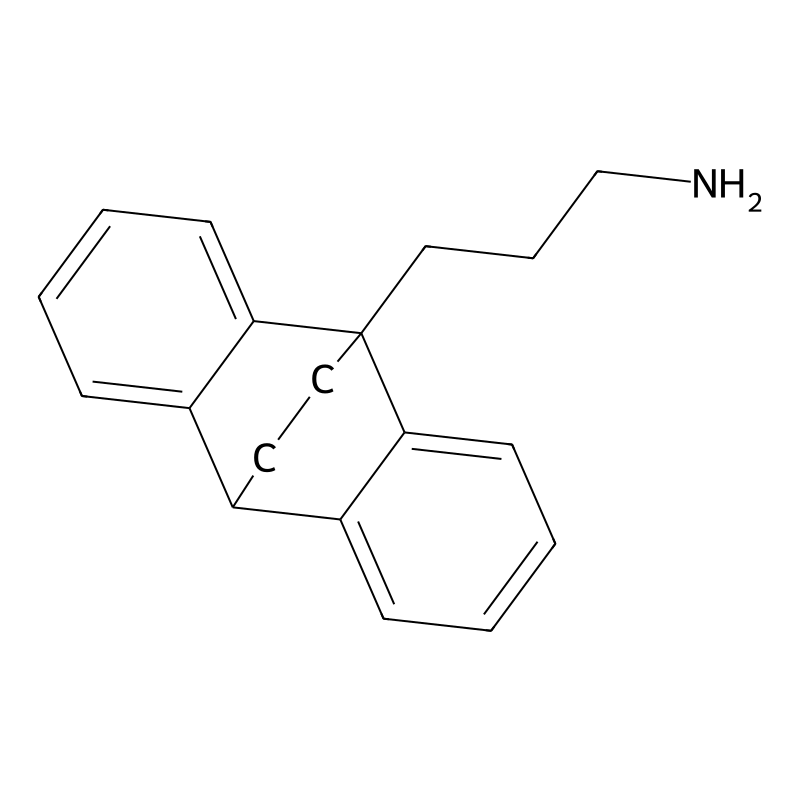

Desmethylmaprotiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Desmethylmaprotiline is a pharmacologically active metabolite of maprotiline, a tetracyclic antidepressant. The chemical structure of desmethylmaprotiline is represented by the molecular formula and has a molecular weight of approximately 277.36 g/mol. It is known to be involved in various metabolic pathways and exhibits significant biological activity, particularly in the central nervous system, where it may contribute to the therapeutic effects of its parent compound, maprotiline .

Desmethylmaprotiline can undergo further metabolic transformations, primarily through demethylation and oxidation processes. One notable reaction is its conversion into maprotiline-N-oxide, which occurs via cytochrome P450-mediated oxidation. The formation of desmethylmaprotiline from maprotiline involves multiple enzymatic steps, typically characterized by a two-enzyme model with varying affinity constants (K_M) for the involved enzymes .

Desmethylmaprotiline exhibits antidepressant properties similar to those of maprotiline. It acts primarily as a norepinephrine reuptake inhibitor, contributing to increased levels of norepinephrine in the synaptic cleft, which is crucial for mood regulation. Additionally, it has been shown to interact with various neurotransmitter systems, potentially influencing serotonin and dopamine pathways . Its pharmacological profile suggests that it may have a role in alleviating symptoms of depression and anxiety.

Desmethylmaprotiline can be synthesized through the demethylation of maprotiline. This process can be facilitated by various cytochrome P450 enzymes that catalyze the removal of methyl groups from the nitrogen atom in the maprotiline structure. The synthesis can also involve chemical methods that mimic biological demethylation processes, although specific synthetic routes are less commonly documented in literature compared to its metabolic formation .

Desmethylmaprotiline primarily serves as an intermediate in the metabolism of maprotiline and is studied for its potential therapeutic effects in treating mood disorders. Its role as a metabolite allows researchers to explore its pharmacokinetic properties and interactions within biological systems. Furthermore, understanding its effects can help refine antidepressant therapies by optimizing drug combinations or dosing regimens .

Desmethylmaprotiline shares structural and functional similarities with several other compounds within the class of tetracyclic antidepressants and their metabolites. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Maprotiline | High | Antidepressant | Parent compound; more potent than desmethylmaprotiline |

| Clomipramine | Moderate | Antidepressant | Tricyclic structure; also affects serotonin reuptake |

| Nortriptyline | Moderate | Antidepressant | Metabolite of amitriptyline; different mechanism focus |

| Desipramine | Moderate | Antidepressant | Active metabolite of imipramine; norepinephrine reuptake inhibition |

| Mianserin | Moderate | Antidepressant | Unique receptor profile affecting serotonin receptors |

Desmethylmaprotiline's unique position as a metabolite allows it to exhibit distinct pharmacological properties while still being closely related to other antidepressants.

Primary Metabolic Routes: N-Demethylation and Oxidation

Desmethylmaprotiline is generated via N-demethylation of maprotiline, a process that removes a methyl group from the parent compound’s tertiary amine structure [1] [2]. This reaction represents the rate-limiting step in maprotiline’s metabolism, with desmethylmaprotiline constituting 30–40% of circulating metabolites in human plasma [2]. In vivo studies in rats demonstrate that desmethylmaprotiline achieves brain-to-serum concentration ratios comparable to the parent drug, indicating similar blood-brain barrier permeability [1].

Oxidative transformations further modify desmethylmaprotiline through three primary mechanisms:

- Aliphatic hydroxylation: Addition of hydroxyl groups to the ethylene bridge or propylamine side chain

- Aromatic hydroxylation: Formation of catechol derivatives via ring oxidation

- N-oxidation: Generation of the N-oxide derivative through amine group oxidation [2] [4]

Chronic administration studies reveal nonlinear pharmacokinetics, with a 4.1-fold increase in desmethylmaprotiline’s serum AUC (Area Under the Curve) compared to single-dose regimens [1]. This accumulation pattern suggests either enzyme induction or saturation of distribution mechanisms.

Table 1: Key Pharmacokinetic Parameters of Desmethylmaprotiline

| Parameter | Acute Administration | Chronic Administration |

|---|---|---|

| Serum AUC (ng·h/mL) | 1520 ± 210 | 6230 ± 890 |

| Brain AUC Ratio | 1.8:1 | 1.2:1 |

| Half-life (h) | 43 ± 5 | 67 ± 9 |

Role of Cytochrome P450 Isozymes (CYP2D6, CYP1A2) in Demethylation

The cytochrome P450 system mediates both N-demethylation and oxidative metabolism of desmethylmaprotiline through isoform-specific interactions:

CYP2D6 demonstrates the highest catalytic activity for N-demethylation, with in vitro studies showing 70% reduction in metabolite formation when using isoform-specific inhibitors [5]. Genetic polymorphisms in CYP2D6 (*4, *5, and *10 alleles) correlate with 3–5 fold variations in desmethylmaprotiline plasma concentrations across populations [5].

CYP1A2 contributes to secondary oxidation pathways, particularly aromatic ring hydroxylation. Induction of CYP1A2 by tobacco smoke or charbroiled foods increases production of catechol metabolites by 40–60% in clinical observations [5].

Competitive inhibition studies reveal the following metabolic clearance profile:

- CYP2D6: 68% contribution to total demethylation

- CYP2C19: 22% contribution (primarily in poor CYP2D6 metabolizers)

- CYP1A2: 10% contribution to oxidative side reactions [5]

Acetylation Pathways and Pharmacogenetic Variability

While phase II metabolism of desmethylmaprotiline remains less characterized, available evidence suggests limited involvement of N-acetyltransferase (NAT)-mediated acetylation. Less than 5% of administered maprotiline undergoes acetylation based on urinary metabolite recovery studies [2]. However, pharmacogenetic factors influence conjugate formation through two mechanisms:

- NAT2 polymorphism: Slow acetylator phenotypes (prevalence: 40–60% in Caucasians) demonstrate 30% reduced capacity for amine group acetylation [2]

- UGT1A3/UGT2B7 variants: Glucuronidation of hydroxylated metabolites shows 2–3 fold variation dependent on uridine diphosphate-glucuronosyltransferase genotypes [2]

Population studies illustrate the impact of genetic variability:

Distribution and Tissue Penetration: Brain versus Peripheral Compartment

Blood-Brain Barrier Penetration and Central Nervous System Distribution

Desmethylmaprotiline demonstrates significant penetration across the blood-brain barrier, exhibiting equivalent ability to penetrate into the brain compared to its parent compound maprotiline after acute oral administration [1]. Compartmental pharmacokinetic analysis reveals that the brain-to-plasma ratio of desmethylmaprotiline is similar to that of maprotiline following acute administration, indicating comparable blood-brain barrier permeability [1] [2].

The transfer kinetics of desmethylmaprotiline across the blood-brain barrier are characterized by lower transfer rate constants (both kin and kout) compared to maprotiline [1]. However, the ratio of influx to efflux (kin:kout) for desmethylmaprotiline remains comparable to that of maprotiline, supporting equivalent brain penetration capacity [1].

Regional Brain Distribution Patterns

Desmethylmaprotiline exhibits distinctly different regional brain distribution patterns compared to maprotiline. Following both acute and chronic administration, desmethylmaprotiline demonstrates even distribution throughout brain regions, contrasting sharply with maprotiline's uneven distribution pattern [2]. This uniform distribution pattern suggests that desmethylmaprotiline may achieve more consistent therapeutic concentrations across different brain regions.

In rat studies examining eight different brain regions, no significant differences in elimination kinetics were observed among regions for desmethylmaprotiline, further supporting its homogeneous distribution pattern [2]. The compound follows monoexponential elimination kinetics from brain tissue, indicating first-order elimination kinetics [2].

Chronic Administration Effects on Brain Penetration

Chronic administration of maprotiline significantly alters the distribution characteristics of desmethylmaprotiline. During chronic treatment, the brain-to-plasma area under the curve ratio for desmethylmaprotiline shows no marked change, whereas maprotiline exhibits decreased brain penetration [1]. This finding suggests that desmethylmaprotiline maintains consistent brain exposure during chronic therapy.

The area under the curve values for desmethylmaprotiline in brain tissue increase 2.3-fold during chronic administration, though this increase is less pronounced than the corresponding 4.1-fold increase observed in serum [2]. This differential suggests inhibited distribution of desmethylmaprotiline into brain tissue during chronic treatment, possibly due to tissue binding saturation or altered transport mechanisms [2].

| Parameter | Acute Administration | Chronic Administration | Reference |

|---|---|---|---|

| Brain-to-Plasma Ratio | Similar to maprotiline | No marked change | [1] |

| Regional Distribution | Even distribution | Even distribution | [2] |

| Brain AUC Change | Baseline | 2.3-fold increase | [2] |

| Elimination Pattern | Monoexponential | Monoexponential | [2] |

Elimination Dynamics: Renal Excretion and Hepatic Metabolism

Hepatic Metabolism Pathways

Desmethylmaprotiline is primarily formed through N-demethylation of maprotiline, a process predominantly catalyzed by cytochrome P450 2D6 (accounting for approximately 83% of formation) and cytochrome P450 1A2 (accounting for approximately 17% of formation) [3] [4]. The formation of desmethylmaprotiline follows two-enzyme kinetics with distinct affinity sites: a high-affinity site (Km = 71-84 μM) primarily mediated by CYP2D6, and a low-affinity site (Km = 426-531 μM) primarily mediated by CYP1A2 [3] [4].

The inhibition kinetics of desmethylmaprotiline formation reveal that the high-affinity site is competitively inhibited by quinidine (Ki = 0.13-0.61 μM), while the low-affinity site is non-competitively inhibited by furafylline (Ki = 0.11-1.3 μM) [3] [4]. These findings confirm the dual enzymatic pathway for desmethylmaprotiline formation.

Further Metabolic Transformations

Following its formation, desmethylmaprotiline undergoes further metabolic transformation to maprotiline-N-oxide through oxidative processes [5] [6]. This secondary metabolic pathway represents an additional elimination route for desmethylmaprotiline. The compound may also undergo acetylation to form N-acetyldesmethylmaprotiline, though this pathway appears to be quantitatively minor in most patients [7] [8].

Renal Elimination Characteristics

The primary elimination route for desmethylmaprotiline and its metabolites is through renal excretion, with approximately 60% of the total dose eliminated in urine within 21 days as free and conjugated metabolites [6]. The unchanged parent compound (maprotiline) accounts for only 2-4% of urinary excretion, indicating extensive metabolism [6]. The majority of eliminated products are glucuronide conjugates of the primary metabolites, representing 75% of the urinary excretion [6].

Biliary and Fecal Elimination

Biliary excretion serves as a compensatory elimination pathway when renal function is compromised [6]. Approximately 30% of the administered dose is eliminated through fecal excretion, representing drugs and metabolites that undergo biliary elimination or are not absorbed from the gastrointestinal tract [6].

Clearance Characteristics in Special Populations

In patients with mild to moderate renal impairment (creatinine clearance 24-37 mL/min), the elimination half-life and renal excretion of maprotiline are minimally affected when hepatic function remains normal [6]. However, renal excretion of metabolites is decreased in renal impairment, though this is compensated by increased biliary elimination [6].

| Elimination Parameter | Value | Reference |

|---|---|---|

| Renal Excretion (Total) | 60% (21 days) | [6] |

| Fecal Excretion | 30% | [6] |

| Glucuronide Conjugates | 75% of urinary excretion | [6] |

| Unchanged Drug | 2-4% | [6] |

| CYP2D6 Contribution | 83% | [3] [4] |

| CYP1A2 Contribution | 17% | [3] [4] |

Species-Specific Pharmacokinetics: Rodent versus Human Models

Rodent Pharmacokinetic Characteristics

In rat models, desmethylmaprotiline demonstrates distinct pharmacokinetic behavior compared to its parent compound. Following oral administration of maprotiline, desmethylmaprotiline exhibits monoexponential elimination kinetics from both serum and brain compartments [2]. The elimination kinetics show no significant differences among eight examined brain regions, indicating uniform distribution throughout the central nervous system [2].

The bioavailability and fraction metabolized to desmethylmaprotiline increase significantly during chronic administration in rats, with bioavailability increasing 2.6-fold and fraction metabolized increasing 1.7-fold [1]. This suggests saturation of first-pass metabolism or induction of metabolic pathways during chronic treatment [1].

Species-Specific Metabolic Differences

Comparative studies across species reveal significant differences in metabolic profiles. In human subjects, the metabolic pattern includes isomeric phenols (2- and 3-hydroxymaprotiline), 2,3-dihydrodiol, and alcoholic metabolites, along with corresponding N-demethylated compounds [9]. In dog models, the same aromatic hydroxylation products are present as in humans, with the additional formation of 3-hydroxy-2-methoxymaprotiline [9].

Rabbit and rat models show more limited metabolic profiles, with rabbit urine and rat bile containing only 3-hydroxy- and 3-hydroxy-2-methoxymaprotiline as identified metabolites [9]. These species differences suggest varying expression levels of metabolic enzymes across species.

Human Clinical Pharmacokinetics

In human subjects, the demethylation of maprotiline appears to be catalyzed primarily by CYP2D6 (approximately 83% contribution) with secondary contribution from CYP1A2 (approximately 17% contribution) [3] [4]. Genetic polymorphisms in CYP2D6 result in significant interindividual variability in desmethylmaprotiline formation, with poor metabolizers showing 2.7-fold higher maprotiline concentrations and 3.5-fold higher area under the curve values compared to extensive metabolizers [10] [11].

Clinical studies indicate that desmethylmaprotiline concentrations in plasma typically remain below 2 ng/mL in most patients, though some individuals may show concentrations between 2.4-14.6 ng/mL in whole blood [7] [8]. The presence of acetyldesmethylmaprotiline appears to be independent of acetylator phenotype as determined by sulfamidine metabolism [7] [8].

Comparative Pharmacokinetic Parameters

Plasma protein binding in humans reaches 88-90% for maprotiline [6], though specific binding data for desmethylmaprotiline are not available. The cerebrospinal fluid concentrations represent 2-13% of serum concentrations for maprotiline [6], suggesting limited penetration across the blood-brain barrier despite the demonstrated brain tissue distribution.

The elimination half-life of maprotiline in humans ranges from 43-45 hours (with reported ranges of 27-58 hours) [6], though specific half-life data for desmethylmaprotiline are not established. Peak plasma concentrations occur 8-24 hours after administration [6], reflecting the slow absorption and extensive first-pass metabolism [6].

| Species | Metabolic Profile | Unique Characteristics | Reference |

|---|---|---|---|

| Rat | Limited hydroxylation | Even brain distribution | [2] [9] |

| Rabbit | 3-hydroxy metabolites only | Minimal metabolic diversity | [9] |

| Dog | Aromatic hydroxylation + methoxylation | Additional methoxy metabolites | [9] |

| Human | Complete metabolic profile | CYP2D6/1A2 dual pathway | [3] [9] [4] |